5-Methyl-1,2,4-oxadiazole-3-carbonyl azide

CAS No.: 1423029-02-0

Cat. No.: VC2572563

Molecular Formula: C4H3N5O2

Molecular Weight: 153.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423029-02-0 |

|---|---|

| Molecular Formula | C4H3N5O2 |

| Molecular Weight | 153.1 g/mol |

| IUPAC Name | 5-methyl-1,2,4-oxadiazole-3-carbonyl azide |

| Standard InChI | InChI=1S/C4H3N5O2/c1-2-6-3(8-11-2)4(10)7-9-5/h1H3 |

| Standard InChI Key | AAHJRETUHMQIFX-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NO1)C(=O)N=[N+]=[N-] |

| Canonical SMILES | CC1=NC(=NO1)C(=O)N=[N+]=[N-] |

Introduction

Chemical Structure and Properties

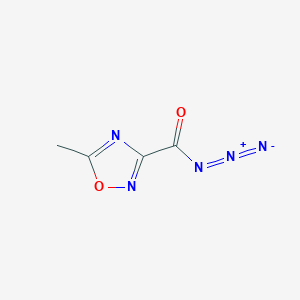

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide consists of a 1,2,4-oxadiazole ring with a methyl substituent at position 5 and a carbonyl azide group at position 3. This structural arrangement creates a compound with distinctive chemical characteristics that are valuable for various research applications.

Basic Identification Properties

The compound is identified by several standardized chemical identifiers that facilitate its cataloging and recognition in chemical databases and literature.

| Property | Value |

|---|---|

| CAS Number | 1423029-02-0 |

| Molecular Formula | C₄H₃N₅O₂ |

| Molecular Weight | 153.1 g/mol |

| IUPAC Name | 5-methyl-1,2,4-oxadiazole-3-carbonyl azide |

| Standard InChI | InChI=1S/C4H3N5O2/c1-2-6-3(8-11-2)4(10)7-9-5/h1H3 |

| Standard InChIKey | AAHJRETUHMQIFX-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NO1)C(=O)N=[N+]=[N-] |

| PubChem Compound ID | 7175728 |

Synthesis and Availability

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide is primarily synthesized for research purposes and is available through specialized chemical suppliers.

Comparison with Similar Compounds

Understanding the relationship between 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide and similar heterocyclic compounds provides valuable context for its chemical behavior and potential applications.

Comparison with 5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride

5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride represents a structural analog with key differences:

-

Ring structure: It contains a 1,2,3-oxadiazole ring rather than the 1,2,4-oxadiazole arrangement, resulting in different electronic properties and reactivity patterns.

-

Functional group: It features a carbonyl chloride group instead of a carbonyl azide, which exhibits different nucleophilic substitution reactivity.

-

Applications: While both compounds serve as versatile intermediates in organic synthesis, their different reactive groups may lead to distinct application profiles.

Comparison Table of Related Oxadiazole Compounds

| Compound | Molecular Formula | Molecular Weight | Key Functional Group | Primary Applications |

|---|---|---|---|---|

| 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide | C₄H₃N₅O₂ | 153.1 g/mol | Carbonyl azide | Research intermediate, bioconjugation |

| 5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride | C₄H₃ClN₂O₂ | 146.53 g/mol | Carbonyl chloride | Medicinal chemistry, materials science |

This comparison highlights how subtle structural differences can significantly impact the chemical behavior and potential applications of these related heterocyclic compounds.

Research Applications

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide has potential applications across multiple scientific disciplines due to its distinctive chemical structure and reactivity profile.

Synthetic Chemistry Applications

The compound serves as a valuable building block in organic synthesis:

-

As a precursor for the synthesis of amides, carbamates, and ureas through the Curtius rearrangement of the azide group

-

For the introduction of nitrogen functionality into complex molecules through controlled reactivity of the azide group

-

In click chemistry applications, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC) for the synthesis of 1,2,3-triazoles

Biochemical Research

In biochemical and medicinal chemistry research, 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide may find applications in:

-

The development of chemical probes for studying biological systems

-

Creation of bioconjugates through selective reactions with the azide functionality

-

Exploration of structure-activity relationships in drug discovery programs focused on oxadiazole-containing compounds

The compound's documented presence in chemical databases and commercial availability indicates its ongoing relevance to current research efforts in multiple fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume